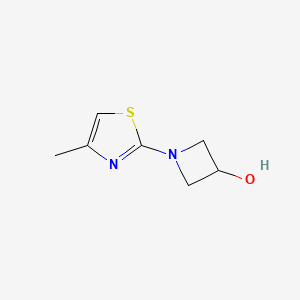
1-(4-Methylthiazol-2-yl)azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylthiazol-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol This compound features a thiazole ring substituted with a methyl group at the 4-position and an azetidine ring substituted with a hydroxyl group at the 3-position
准备方法
The synthesis of 1-(4-Methylthiazol-2-yl)azetidin-3-ol involves several steps, typically starting with the preparation of the thiazole ring followed by the formation of the azetidine ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the rings and the desired substitutions. Industrial production methods may involve bulk manufacturing processes that optimize yield and purity .
化学反应分析
1-(4-Methylthiazol-2-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemical Properties and Structure
Molecular Structure:
- Molecular Formula: C7H10N2OS
- Molecular Weight: 170.23 g/mol
The compound features a thiazole ring attached to an azetidine structure, which is crucial for its reactivity and biological interactions.
Medicinal Chemistry Applications
1-(4-Methylthiazol-2-yl)azetidin-3-ol has been studied for its potential as a pharmacological agent. The following applications have been identified:
1. Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
2. Anticancer Potential:
Studies have demonstrated that this compound may inhibit cell proliferation and induce apoptosis in cancer cell lines, particularly in human breast cancer cells (MCF-7). These findings highlight its promise in anticancer drug development .
3. Enzyme Inhibition:
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may interact with nitroreductases, potentially altering metabolic processes within cells .
The biological activity of this compound can be attributed to several mechanisms:
1. Electron Transfer Reactions:
The presence of the thiazole ring allows for participation in redox reactions, acting as an electron acceptor or donor, which can influence various biological pathways.
2. Modulation of Cell Signaling:
The unique structure enhances binding affinity to biomolecules, potentially affecting signaling pathways related to cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
In vitro assays were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against E. coli and S. aureus, suggesting its potential as an antibiotic candidate.
Case Study 2: Anticancer Activity
A study focused on the effects of this compound on MCF-7 breast cancer cells showed that treatment with micromolar concentrations led to reduced cell viability and increased apoptosis markers, indicating its potential as an anticancer agent.
作用机制
The mechanism of action of 1-(4-Methylthiazol-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
1-(4-Methylthiazol-2-yl)azetidin-3-ol can be compared with other similar compounds, such as:
1-(4-Methylthiazol-2-yl)ethanone: Similar thiazole ring but different substituents.
3-Azetidinol: Similar azetidine ring but different substituents.
4-Methylthiazole: Similar thiazole ring but lacks the azetidine ring.
The uniqueness of this compound lies in its combined thiazole and azetidine rings, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5-4-11-7(8-5)9-2-6(10)3-9/h4,6,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGFLAUFNRRANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













